molecular formula C9H6BrN3O3 B14806345 1-(4-Bromo-6-nitro-1H-indazol-1-yl)ethanone

1-(4-Bromo-6-nitro-1H-indazol-1-yl)ethanone

Cat. No.: B14806345
M. Wt: 284.07 g/mol
InChI Key: SRAVCXUIGLOOPT-UHFFFAOYSA-N
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Description

1-(4-Bromo-6-nitro-1H-indazol-1-yl)ethanone is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromo and nitro group on the indazole ring, along with an ethanone group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-Bromo-6-nitro-1H-indazol-1-yl)ethanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the indazole ring.

    Bromination: Addition of the bromo group to the desired position on the indazole ring.

    Acylation: Introduction of the ethanone group through an acylation reaction.

Reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-(4-Bromo-6-nitro-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Bromo-6-nitro-1H-indazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Bromo-6-nitro-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo group can also participate in covalent bonding with target proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Bromo-6-nitro-1H-indazol-1-yl)ethanone can be compared with other indazole derivatives, such as:

    1-(4-Bromo-1H-indazol-1-yl)ethanone: Lacks the nitro group, which may result in different chemical and biological properties.

    1-(6-Bromo-5-fluoro-1H-indazol-1-yl)ethanone:

The presence of both bromo and nitro groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs .

Properties

Molecular Formula

C9H6BrN3O3

Molecular Weight

284.07 g/mol

IUPAC Name

1-(4-bromo-6-nitroindazol-1-yl)ethanone

InChI

InChI=1S/C9H6BrN3O3/c1-5(14)12-9-3-6(13(15)16)2-8(10)7(9)4-11-12/h2-4H,1H3

InChI Key

SRAVCXUIGLOOPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=N1)C(=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

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